N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
CAS No.:
Cat. No.: VC8988993
Molecular Formula: C24H27N3O
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | (E)-1-(4-ethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C24H27N3O/c1-2-28-23-12-10-20(11-13-23)18-25-27-16-14-26(15-17-27)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,2,14-17,19H2,1H3/b25-18+ |
| Standard InChI Key | DNEDJZAWCFNVLY-XIEYBQDHSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
| SMILES | CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a 4-ethoxybenzylidene group (C₆H₄-O-C₂H₅) and at the 4-position with a 1-naphthylmethyl moiety (C₁₀H₇-CH₂). The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the naphthylmethyl group contributes to aromatic stacking interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇N₃O |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | (E)-1-(4-ethoxyphenyl)-N-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}methanimine |
| SMILES | CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Synthesis and Reaction Mechanisms
Primary Synthetic Route
The compound is synthesized via a Schiff base condensation between 4-ethoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine under mild acidic or basic conditions.
Reaction Scheme:
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or DMF |
| Temperature | Reflux (70–80°C) |
| Catalyst | None or anhydrous Na₂SO₄ |
| Reaction Time | 4–6 hours |
Alternative Methodologies
Patent CN101824009A describes piperazine intermediate synthesis via condensation of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in dimethylformamide (DMF) under alkaline conditions . Although this method targets posaconazole intermediates, it highlights the versatility of piperazine derivatives in pharmaceutical synthesis and suggests potential adaptations for synthesizing N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine .
| Target | Potential Interaction Mechanism |
|---|---|
| Fungal CYP51 | Inhibition of ergosterol synthesis |
| Acetylcholinesterase | Competitive inhibition at catalytic site |
| Bacterial topoisomerase IV | DNA replication interference |
Comparative Analysis with Analogous Compounds
Structural Analogues
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Posaconazole intermediates: Share piperazine cores but lack naphthylmethyl groups, reducing aromatic interactions .
-
Buspirone: A piperazine-based anxiolytic with a pyrimidinyl substituent instead of ethoxybenzylidene.
Functional Comparisons
N-(4-Ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine’s lipophilicity (LogP ≈ 4.2) exceeds that of posaconazole intermediates (LogP ≈ 3.5), suggesting better tissue penetration but potential toxicity risks .
Future Research Directions
Mechanistic Studies
-
In vitro assays: Evaluate inhibition of fungal CYP51 and bacterial topoisomerases.
-
Molecular docking: Model interactions with acetylcholinesterase active sites.
Synthetic Optimization
-
Explore green chemistry approaches using ionic liquids or microwave-assisted synthesis.
-
Investigate asymmetric synthesis for enantiomerically pure variants.
Preclinical Development
-
Conduct pharmacokinetic studies to assess oral bioavailability and metabolic stability.
-
Test toxicity profiles in murine models.
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